molecular formula C9H16N4 B136112 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine CAS No. 148975-00-2

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine

Cat. No. B136112
M. Wt: 180.25 g/mol
InChI Key: RZZGGSCKACYXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine is a heterocyclic organic compound with a unique structure that makes it useful in scientific research. This compound has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Biochemical And Physiological Effects

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine has been shown to have several biochemical and physiological effects. In addition to its antitumor and neuroprotective properties, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the metabolism of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine in lab experiments is its unique structure, which makes it useful for studying the structure-activity relationships of heterocyclic compounds. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that are commonly used in scientific research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the study of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine. One area of research could focus on the development of new anticancer drugs based on the structure of this compound. Additionally, further research could be conducted to explore the potential neuroprotective properties of this compound and its potential as a therapeutic agent for the treatment of neurological disorders. Finally, future studies could investigate the structure-activity relationships of this compound and its derivatives to identify new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine involves the reaction of 1,3-cycloheptadiene with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a dihydropyridazine intermediate and subsequent cyclization to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, including the choice of catalyst and solvent.

Scientific Research Applications

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine has several potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

148975-00-2

Product Name

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine

InChI

InChI=1S/C9H16N4/c10-11-9-6-7-4-2-1-3-5-8(7)12-13-9/h6,9,11,13H,1-5,10H2

InChI Key

RZZGGSCKACYXBQ-UHFFFAOYSA-N

SMILES

C1CCC2=CC(NN=C2CC1)NN

Canonical SMILES

C1CCC2=CC(NN=C2CC1)NN

synonyms

3-hydrazinocyclopheptyl(1,2-c)pyridazine
HCHP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.